1-benzyl-3,6-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BENZYL-3,6-DIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic structure containing both pyridine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-3,6-DIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions The initial step often includes the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactionsThe final step involves the attachment of the carboxamide group through amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-3,6-DIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives depending on the nucleophile or electrophile involved .
Scientific Research Applications
1-BENZYL-3,6-DIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-BENZYL-3,6-DIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
1-BENZYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the pyrazolylmethyl group.
3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the benzyl and pyrazolylmethyl groups.
1-BENZYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE: Lacks the carboxamide group
Uniqueness
The uniqueness of 1-BENZYL-3,6-DIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the pyrazolylmethyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H26N6O |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-benzyl-3,6-dimethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H26N6O/c1-14-11-19(23(30)24-12-20-15(2)26-28(5)17(20)4)21-16(3)27-29(22(21)25-14)13-18-9-7-6-8-10-18/h6-11H,12-13H2,1-5H3,(H,24,30) |
InChI Key |
LOSVLAKIXAPTCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NCC4=C(N(N=C4C)C)C |
Origin of Product |
United States |
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